molecular formula C28H20FN3O4S B2718235 ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-60-5

ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2718235
CAS No.: 851949-60-5
M. Wt: 513.54
InChI Key: QIQQCERQOFWJSO-UHFFFAOYSA-N
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Description

ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of ethyl (4-fluorobenzoyl)acetate with benzofurazan oxide, followed by further reactions to introduce the thieno[3,4-d]pyridazine moiety . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a precursor in the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studies of enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals, materials science, or as a component in advanced manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-fluorobenzoyl)acetate
  • 1-Ethynyl-4-fluorobenzene
  • 3-(4-Fluorophenyl)-1H-isochromen-1-one

Uniqueness

ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate stands out due to its complex structure, which combines multiple functional groups in a single molecule

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20FN3O4S/c1-2-36-28(35)24-22-16-37-26(23(22)27(34)32(31-24)21-14-12-20(29)13-15-21)30-25(33)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,2H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQQCERQOFWJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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